2-Cyano-3-ethoxyacrylic acid

Description

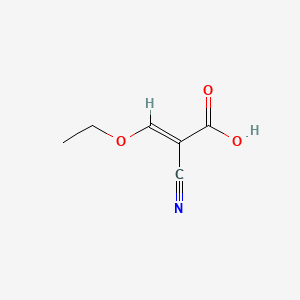

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-cyano-3-ethoxyprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-2-10-4-5(3-7)6(8)9/h4H,2H2,1H3,(H,8,9)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAQZFUVMGMHSC-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(\C#N)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71648-24-3 | |

| Record name | Acrylic acid, 2-cyano-3-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071648243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethoxymethylenecyanoacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-cyano-3-ethoxyacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Cyano 3 Ethoxyacrylic Acid and Its Prominent Esters

Synthesis of 2-Cyano-3-ethoxyacrylic Acid (e.g., CAS 71648-24-3)

This compound, a key intermediate in organic synthesis, can be prepared through several routes. These methods primarily involve either the direct formation of the carboxylic acid or the hydrolysis of a corresponding ester precursor.

The direct synthesis of this compound is less commonly detailed in the literature compared to the hydrolysis of its esters. However, a plausible direct route involves the reaction of cyanoacetic acid with an orthoformate, such as triethyl orthoformate, in the presence of a dehydrating agent like acetic anhydride (B1165640).

The mechanism for this reaction follows the principles of a Knoevenagel-type condensation. Initially, the active methylene (B1212753) group of cyanoacetic acid is deprotonated. The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbon of the triethyl orthoformate. This is followed by the elimination of ethanol (B145695) molecules, driven by the presence of acetic anhydride which reacts with the alcohol by-product. This process ultimately yields the enol ether structure of this compound. The reaction is typically performed at elevated temperatures to facilitate the elimination steps and drive the reaction to completion.

A more prevalent and well-documented method for synthesizing this compound is through the hydrolysis of its corresponding esters, such as ethyl 2-cyano-3-ethoxyacrylate. researchgate.net This transformation can be achieved under either acidic or basic conditions. researchgate.netorganic-chemistry.org

Basic hydrolysis, or saponification, is commonly employed. organic-chemistry.org The reaction involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent like ethanol to ensure miscibility. researchgate.net The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent elimination of the ethoxide ion forms the carboxylic acid, which is then deprotonated by the base to form the carboxylate salt. The final step is an acidic workup to protonate the carboxylate and precipitate the desired this compound.

Acid-catalyzed hydrolysis is an alternative pathway. This method typically involves heating the ester in an aqueous acidic solution (e.g., using sulfuric acid or hydrochloric acid). The mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, an alcohol molecule is eliminated, yielding the final carboxylic acid.

| Hydrolysis Method | Reagents | General Conditions | Outcome |

| Basic Hydrolysis (Saponification) | Ethyl 2-cyano-3-ethoxyacrylate, NaOH(aq) or KOH(aq), Ethanol | Reflux or heating | Formation of carboxylate salt, followed by acid workup to yield the carboxylic acid. researchgate.net |

| Acid Hydrolysis | Ethyl 2-cyano-3-ethoxyacrylate, H₂SO₄(aq) or HCl(aq) | Heating | Direct formation of the carboxylic acid. |

Direct Synthetic Routes and Mechanistic Considerations

Synthesis of this compound Esters (e.g., Ethyl and Methyl Esters)

The esters of this compound, particularly the ethyl and methyl esters, are crucial building blocks for various heterocyclic compounds. wikipedia.orgdiva-portal.org Their synthesis is predominantly achieved through Knoevenagel condensation.

The Knoevenagel condensation is a cornerstone reaction in organic chemistry for C-C bond formation. researchgate.netsci-hub.se It involves the reaction of an active methylene compound, such as ethyl cyanoacetate (B8463686) or methyl cyanoacetate, with a carbonyl-containing compound. researchgate.net For the synthesis of 2-cyano-3-ethoxyacrylate esters, an orthoformate ester serves as the electrophile. tandfonline.com

The classical and most widely used method for preparing ethyl 2-cyano-3-ethoxyacrylate involves the reaction of ethyl cyanoacetate with triethyl orthoformate. wikipedia.orgtandfonline.com This reaction is typically catalyzed by acetic anhydride, which also acts as a dehydrating agent, and is conducted at reflux temperatures. tandfonline.comgoogle.com

The mechanism starts with the reaction between triethyl orthoformate and acetic anhydride to form a more reactive electrophilic species. The active methylene group of ethyl cyanoacetate is deprotonated, and the resulting nucleophile attacks this activated species. A subsequent elimination of ethanol, facilitated by the high temperature and the presence of acetic anhydride, yields the desired product, ethyl 2-cyano-3-ethoxyacrylate. chegg.com A similar procedure using methyl cyanoacetate yields the corresponding methyl ester. chemicalbook.com

Table of Reaction Conditions for Classical Synthesis:

| Reactants | Catalyst/Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Methyl Cyanoacetate, Triethyl Orthoformate | Acetic Anhydride | Acetic Anhydride | Reflux, 6h | 91% | chemicalbook.com |

| Ethyl Cyanoacetate, Triethyl Orthoformate | Acetic Anhydride | None (neat) | 140°C, 4h | High |

Modern synthetic chemistry has introduced various catalytic systems to improve the efficiency, selectivity, and environmental footprint of the Knoevenagel condensation. researchgate.netbas.bgnih.gov These include organocatalysis and Lewis/Brønsted acid catalysis.

Organocatalysis: Organic bases are effective catalysts for this transformation. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic strong base, has been used to promote the condensation. researchgate.net DBU facilitates the deprotonation of the active methylene compound (the cyanoacetate), generating the nucleophile required for the reaction under mild conditions. researchgate.net Other organic bases like piperidine (B6355638) have also been employed, often in combination with acetic acid, to catalyze the condensation of cyanoacetates with aldehydes.

Lewis/Brønsted Acid Catalysis: Lewis acids such as magnesium bromide diethyl etherate (MgBr₂·OEt₂) have been shown to catalyze the Knoevenagel condensation efficiently at room temperature in the presence of a base like triethylamine (B128534) (TEA). umich.edu The Lewis acid activates the electrophile, making it more susceptible to nucleophilic attack. Similarly, various other Lewis acids and heterogeneous catalysts have been explored to facilitate this reaction, offering advantages like easier catalyst separation and reusability. researchgate.netsci-hub.secapes.gov.br Brønsted acids can also play a role in activating the electrophile. Some protocols utilize ionic liquids, such as diisopropylethylammonium acetate (B1210297) (DIPEAc), which can act as a catalyst and a solvent, promoting the reaction under mild heating. scielo.org.mx

Table of Catalytic Approaches:

| Catalyst Type | Specific Catalyst | Reactants | Conditions | Key Feature | Reference |

|---|---|---|---|---|---|

| Organocatalysis (Base) | DBU | Thioamide, Ethyl 2-cyano-3-ethoxyacrylate | Not specified | Used in cyclization reactions. | researchgate.net |

| Organocatalysis (Ionic Liquid) | DIPEAc | Aromatic Aldehydes, Ethyl Cyanoacetate | Hexane, 65-70°C | Good to excellent yields. | scielo.org.mx |

| Lewis Acid Catalysis | MgBr₂·OEt₂ | Aldehydes, Ethyl Cyanoacetate | THF, Room Temp | Efficient room-temperature reaction. | umich.edu |

| Lewis Acid Catalysis | Polyoxoniobates | Benzaldehyde (B42025), Ethyl Cyanoacetate | 60°C | Robust basic catalyst with high efficiency. | sci-hub.se |

Classical and Modified Conditions (e.g., Reaction with Triethyl Orthoformate)

Esterification of this compound

The conversion of this compound into its corresponding esters is a fundamental process for creating a variety of chemical intermediates. One common method is acid-catalyzed esterification. For instance, the preparation of Octyl 2-cyano-3-ethoxy-2-propenoate involves the reaction of this compound with octanol. This reaction is typically performed under reflux with an acid catalyst, such as sulfuric acid, to achieve high purity of the final ester product.

Prominent esters, such as the ethyl and methyl esters, are often synthesized from different starting materials. Ethyl 2-cyano-3-ethoxyacrylate, a widely used reagent, is also known by several synonyms including Ethyl (ethoxymethylene)cyanoacetate and 2-(Ethoxymethylene)-2-cyanoacetic Acid Ethyl Ester. cymitquimica.comcymitquimica.com Its synthesis is a key step in various multi-step chemical processes. google.comdiva-portal.org Similarly, the methyl ester, (E)-methyl 2-cyano-3-ethoxyacrylate, can be prepared by reacting methyl cyanoacetate with triethyl orthoformate in the presence of acetic anhydride. chemicalbook.com This specific reaction, when refluxed for six hours, can yield the product in high purity. chemicalbook.com

Table 1: Examples of Esterification and Ester Synthesis

| Product | Reactant 1 | Reactant 2 | Catalyst/Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| (E)-methyl 2-cyano-3-ethoxyacrylate | Methyl cyanoacetate | Triethyl orthoformate | Acetic anhydride | Reflux, 6h | 91% | chemicalbook.com |

| Octyl 2-cyano-3-ethoxy-2-propenoate | This compound | Octanol | Sulfuric acid | Reflux | High Purity |

Advancements in Sustainable Synthesis Protocols

In recent years, there has been a significant shift towards developing more environmentally friendly, or "green," synthetic methods. These advancements focus on reducing waste, eliminating hazardous solvents, and improving energy efficiency. ijnrd.org

Solvent-Free Reaction Environments

A key strategy in green chemistry is the implementation of solvent-free reaction conditions to minimize the use of high-boiling point solvents and simplify product work-up. clockss.org The Gould-Jacobs reaction, a general method for constructing the 4-quinolone ring, often begins with the condensation of trialkyl orthoformates with active methylene compounds to create alkoxymethylenemalonates. clockss.org Research has demonstrated that this initial step can be effectively carried out under solvent-free conditions. clockss.org For example, the synthesis of alkoxymethylene derivatives from triethyl orthoformate and an activated methylene compound can be performed without a solvent, sometimes with the aid of a catalyst like KSF montmorillonite (B579905) or zinc chloride. clockss.org

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. ijnrd.organton-paar.com By using microwave irradiation, chemical reactions can be accelerated dramatically, leading to significantly reduced reaction times, increased product yields, and enhanced energy efficiency. ijnrd.organton-paar.com This technique relies on the interaction of microwave radiation with molecules possessing a dipole moment, leading to rapid and uniform heating. ijnrd.org While direct microwave-assisted synthesis of this compound is not extensively detailed in the provided results, the principles are widely applied in related syntheses. For instance, microwave activation has been successfully used in the decarboxylative condensation of isatins with cyanoacetic acid, achieving high yields in just 5-10 minutes. nih.gov This demonstrates the potential of microwave technology to create complex molecules from precursors related to this compound in a highly efficient manner. clockss.orgnih.gov The benefits of this approach include faster, more specific, and eco-friendly procedures. ijnrd.org

Aqueous Media Applications

The use of water as a reaction solvent is a cornerstone of green chemistry, offering an environmentally benign alternative to organic solvents. google.com While many organic reactions are traditionally conducted in non-aqueous environments, there is growing interest in adapting syntheses to aqueous media. diva-portal.org An example relevant to the synthesis of related acrylic acids is a method for producing 2-cyano-3-arylacrylic acids. google.com This process involves the hydrolysis of 2-arylidenemalononitriles by boiling them in a diluted nitric acid solution, with water as the primary medium. google.com The method is noted for eliminating organic solvents and allowing for the potential regeneration and reuse of the nitric acid, making it a virtually waste-free process. google.com Although this specific example pertains to aryl derivatives, it highlights the viability of using aqueous systems for the synthesis of cyanoacrylic acid structures.

Chemical Reactivity and Mechanistic Investigations of 2 Cyano 3 Ethoxyacrylic Acid Derivatives

Nucleophilic Addition Reactions and Their Regioselectivity

The reactivity of 2-cyano-3-ethoxyacrylic acid and its esters is dominated by the electron-deficient nature of the α,β-unsaturated system. The presence of two strong electron-withdrawing groups, the nitrile (-CN) and the ester (-COOR), polarizes the carbon-carbon double bond, making the β-carbon (C3) highly electrophilic. This electronic configuration dictates the regioselectivity of nucleophilic additions, which overwhelmingly occur at this β-position in a conjugate or Michael-type addition.

This regioselective attack is the initial and pivotal step in many of the synthetic applications discussed below, including the formation of various heterocyclic rings. The nucleophile adds to the C3 carbon, and the resulting intermediate can then undergo subsequent intramolecular reactions. For instance, the reaction with binucleophiles like hydrazine (B178648) or amidines commences with this predictable attack, which then positions the second nucleophilic site for a subsequent cyclization step. Theoretical studies using Density Functional Theory (DFT) have confirmed that the β-carbon of the acrylate (B77674) is the primary hotspot for nucleophilic attack. The ethoxy group at C3 is an excellent leaving group, and its departure following the initial nucleophilic addition facilitates the formation of a new double bond, driving many of these reactions forward.

Cycloaddition Reactions and Heterocyclic Ring Formation

The trifunctional nature of this compound derivatives makes them exceptional building blocks for heterocyclic synthesis. By reacting with various binucleophiles, they can be readily converted into a range of important heterocyclic systems, including pyrazoles, pyrimidines, pyrroles, and quinolines.

Pyrazole (B372694) and Pyrimidine (B1678525) Annulation Reactions

The synthesis of substituted pyrazoles is efficiently achieved through the cyclocondensation of this compound esters with hydrazine derivatives. The reaction proceeds via an initial regioselective nucleophilic attack of a hydrazine nitrogen atom on the electrophilic C3 carbon of the acrylate. This is followed by an intramolecular cyclization with the elimination of ethanol (B145695) to form the stable pyrazole ring. A common and high-yielding example is the reaction with phenylhydrazine, which produces ethyl 5-amino-1-phenylpyrazole-4-carboxylate.

Similarly, these acrylate derivatives are key precursors for pyrimidine synthesis. Reaction with amidines, ureas, or thioureas provides access to a variety of pyrimidine cores. For example, reaction with thiourea (B124793) under basic conditions can yield ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate in good yield. A notable study involving a C-glucosyl amidine and ethyl 2-cyano-3-ethoxyacrylate demonstrated the formation of two different pyrimidine products: an ethyl 4-amino-pyrimidine-5-carboxylate and a 6-oxo-1,6-dihydropyrimidine-5-carbonitrile. mdpi.com This outcome highlights how the nucleophilic amidine can competitively attack either the ester or the nitrile group during the cyclization step, following the initial addition. mdpi.com

| Reactant | Heterocyclic Product(s) | Key Features | Reference(s) |

| Phenylhydrazine | Ethyl 5-amino-1-phenylpyrazole-4-carboxylate | High-yield pyrazole synthesis via cyclocondensation. | |

| Thiourea | Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate | Formation of a functionalized pyrimidine ring. | |

| C-glucosyl amidine | Ethyl 4-amino-pyrimidine-5-carboxylate and 6-oxo-1,6-dihydropyrimidine-5-carbonitrile | Demonstrates competitive cyclization pathways. | mdpi.com |

Pyrrole (B145914) Synthesis and Derivatives

Substituted pyrroles, which are core structures in many pharmaceuticals and natural products, can be synthesized using this compound esters. One effective method involves the reaction of its ethyl ester with a dialkylaminomalonate, such as diethylaminomalonate hydrochloride, in the presence of a base like sodium methoxide (B1231860). This reaction sequence leads to the formation of highly functionalized pyrroles, for example, 3-amino-1H-pyrrole-2,4-dicarboxylic acid dimethyl ester. The process involves an initial nucleophilic addition followed by cyclization and aromatization to yield the pyrrole ring.

| Reactant | Pyrrole Product | Reaction Conditions | Reference(s) |

| Diethylaminomalonate hydrochloride | 3-Amino-1H-pyrrole-2,4-dicarboxylic acid dimethyl ester | Sodium methoxide in methanol | vulcanchem.com |

Quinoline (B57606) and Benzothiophene Annulations

The construction of the quinoline ring system can be accomplished using the Gould-Jacobs reaction pathway. This involves the reaction of an aniline (B41778) derivative with ethyl 2-cyano-3-ethoxyacrylate (also known as ethyl ethoxymethylenecyanoacetate). The reaction, which is typically performed at elevated temperatures, begins with the substitution of the ethoxy group by the aniline, followed by a thermal cyclization and tautomerization to afford a 4-hydroxyquinoline-3-carbonitrile (B1351834) derivative. nih.govsciencemadness.org This method provides a direct route to quinolines with valuable functional groups at the 3 and 4 positions.

The synthesis of benzothiophenes from this compound is less direct. However, related activated cyanomethylene compounds are staples in the Gewald reaction for synthesizing 2-aminobenzothiophenes. While not a direct annulation using the ethoxyacrylate, a relevant synthetic strategy involves the reaction of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (B184005) with a cyanophenylacrylic acid derivative to form a more complex molecule, demonstrating its use as a building block with pre-formed benzothiophenes. sigmaaldrich.com

| Reactant | Heterocyclic Product | Synthetic Method | Reference(s) |

| Aniline | 4-Hydroxyquinoline-3-carbonitrile | Gould-Jacobs Reaction | nih.govsciencemadness.org |

Condensation Reactions in Complex Molecule Construction

This compound and its esters are fundamentally products of a Knoevenagel-type condensation (typically between ethyl cyanoacetate (B8463686) and an orthoformate). However, they also serve as highly versatile three-carbon (C3) synthons in subsequent condensation reactions to build more complex molecules. The heterocyclic syntheses described in the previous sections are prime examples of complex, often one-pot, condensation sequences initiated by nucleophilic addition.

For instance, the reaction of 3-hydroxyimino-2-butanone hydrazone with ethyl 2-cyano-3-ethoxyacrylate occurs regioselectively to give the corresponding enamine tautomer, showcasing a condensation that builds a linear, conjugated system rather than a heterocycle. Furthermore, substituted ethyl 2-cyano-3-phenyl-2-propenoates, which are themselves prepared by the Knoevenagel condensation of a substituted benzaldehyde (B42025) and ethyl cyanoacetate, are widely used as intermediates in multi-component reactions to synthesize complex frameworks like tetrahydrobenzo[b]pyrans. chemrxiv.org These examples underscore the role of the activated acrylate scaffold in facilitating the construction of intricate molecular architectures through controlled condensation reactions.

Functional Group Transformations (e.g., Nitrile Hydrolysis, Ester Saponification)

The functional groups within molecules derived from this compound can be selectively transformed to introduce further molecular diversity. The nitrile and ester groups, often retained after the initial cyclization reactions, are particularly amenable to hydrolysis.

Nitrile Hydrolysis: The nitrile group, for example in a pyrazole-4-carbonitrile synthesized from the parent acrylate, can be hydrolyzed to a primary amide (-CONH₂) under acidic conditions, typically using concentrated sulfuric acid. nih.gov This transformation is a key step in the synthesis of more complex heteroannulated pyrazoles, such as pyrazolo[3,4-d]pyrimidines. nih.gov Depending on the reaction conditions, the hydrolysis can proceed further to the carboxylic acid.

Ester Saponification: The ethyl ester group is readily cleaved under basic conditions (saponification) to yield the corresponding carboxylate salt, which can be neutralized to the free carboxylic acid. This is a common strategy to increase water solubility or to provide a handle for further reactions, such as amide bond formation. For instance, the ethyl ester of a synthesized pyrazole or pyrimidine can be hydrolyzed using a base like sodium hydroxide (B78521) or potassium hydroxide.

These transformations significantly enhance the synthetic utility of this compound derivatives, allowing the initial products to serve as intermediates for a much broader range of target molecules.

Strategic Applications in Advanced Organic Synthesis

Versatile Building Block in Complex Chemical Architectures

The reactivity of 2-Cyano-3-ethoxyacrylic acid allows it to participate in a variety of chemical transformations, rendering it a valuable building block for constructing intricate molecular frameworks. The presence of the electron-withdrawing cyano and carboxylic acid groups, along with the electron-donating ethoxy group on a carbon-carbon double bond, creates a unique electronic environment that facilitates diverse reactions. This trifunctional nature enables chemists to selectively target different parts of the molecule to build complex structures.

For instance, the double bond can undergo addition reactions, while the cyano group can be hydrolyzed to an amide or carboxylic acid, or be reduced to an amine. The carboxylic acid function itself can be converted into a variety of other functional groups such as esters, amides, or acid halides. This versatility is crucial in the multistep synthesis of complex natural products and other target molecules where precise control over reactivity is paramount.

Precursor for Pharmacologically Relevant Scaffolds (excluding clinical data)

A significant application of this compound lies in its use as a starting material for the synthesis of various heterocyclic compounds that form the core of many pharmacologically active agents. nih.govnih.govbldpharm.com The strategic arrangement of its functional groups makes it an ideal precursor for constructing rings containing nitrogen, oxygen, and sulfur atoms.

Research has demonstrated its utility in the synthesis of pyrazole (B372694) derivatives. For example, the reaction of this compound or its ester derivative with hydrazines can yield pyrazole-containing scaffolds. chemicalbook.com These pyrazole cores are prevalent in a multitude of medicinal compounds.

Furthermore, the related compound, (E)-2-cyano-3-(substituted phenyl)acrylamide (CPA), which can be conceptually derived from a similar structural motif, has been investigated for its inhibitory activity against tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov This highlights the potential of the underlying α,β-unsaturated carbonyl scaffold in the design of enzyme inhibitors. nih.gov

The versatility of this chemical's derivatives extends to the synthesis of other important heterocyclic systems. For instance, its ethyl ester, ethyl 2-cyano-3-ethoxyacrylate, is a key intermediate. nih.gov This ester can be used to synthesize a variety of heterocyclic compounds that are scaffolds for drug discovery.

Intermediate for Agrochemical and Industrial Compounds

The utility of this compound and its derivatives extends beyond pharmaceuticals into the agrochemical and industrial sectors. nih.govlookchem.com The functional groups present in the molecule are valuable for constructing the core structures of various pesticides and herbicides.

One notable example is the use of its ethyl ester, ethyl 2-cyano-3-ethoxyacrylate, in the synthesis of the fungicide Fludioxonil. lookchem.com Fludioxonil is a phenylpyrrole-based fungicide used for seed treatment and post-harvest application on a variety of crops to control a broad spectrum of fungal diseases. lookchem.com The synthesis of the pyrrole (B145914) ring in Fludioxonil can be achieved using intermediates derived from ethyl 2-cyano-3-ethoxyacrylate.

The reactivity of the cyano and acrylate (B77674) moieties allows for the construction of the pyrrole ring, a key structural feature of Fludioxonil. This demonstrates the compound's role as a crucial intermediate in the production of commercially important agrochemicals.

Design and Synthesis of Advanced Organic Materials Precursors

The unique electronic properties of this compound and its derivatives make them attractive precursors for advanced organic materials. The conjugated system formed by the double bond, cyano group, and carbonyl group can be extended and modified to create molecules with specific optical and electronic properties.

These properties are highly sought after in the development of materials for applications such as dye-sensitized solar cells (DSSCs) and non-linear optics. For example, cyanoacrylic acid is a commonly used acceptor unit in D-π-A (Donor-π-Acceptor) organic dyes for DSSCs. researchgate.netresearchgate.net These dyes are responsible for absorbing light and injecting electrons into the semiconductor material of the solar cell. The cyanoacrylic acid group acts as an efficient electron acceptor and also serves to anchor the dye molecule to the surface of the semiconductor (e.g., TiO2). researchgate.netresearchgate.net

While this compound itself may not be the final dye, its structural motif is a key component in the design and synthesis of more complex dye molecules. The ability to tune the electronic properties by modifying the donor and π-bridge components, while retaining the cyanoacrylic acid acceptor, is a powerful strategy in the development of efficient organic solar cells. researchgate.netresearchgate.net

Stereochemical and Conformational Aspects of 2 Cyano 3 Ethoxyacrylic Acid Derivatives

E/Z Isomerism and Geometric Control in Synthetic Pathways

The presence of a carbon-carbon double bond in 2-cyano-3-ethoxyacrylic acid derivatives introduces the element of geometric isomerism, commonly referred to as E/Z isomerism. The restricted rotation around the C=C bond results in two possible spatial arrangements of the substituents. The (E)-isomer has the highest priority groups on opposite sides of the double bond, while the (Z)-isomer has them on the same side. According to IUPAC nomenclature, the parent compound, this compound, is typically designated as (E)-2-cyano-3-ethoxyprop-2-enoic acid. nih.gov

Synthetic routes to these compounds often produce a mixture of E/Z isomers, and their separation can be challenging. The specific geometry of the resulting products can be influenced by the reaction conditions and the nature of the reactants. For instance, the synthesis of related acrylate (B77674) derivatives sometimes results in mixtures of isomers that may or may not require separation for subsequent reaction steps.

The definitive determination of the specific isomer obtained is crucial for understanding its chemical behavior. Single-crystal X-ray diffraction (SCXRD) is considered the definitive method for unambiguously establishing the stereochemistry of E/Z isomers in the solid state. In solution, Nuclear Magnetic Resonance (NMR) techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to determine the spatial proximity of substituents and thus assign the correct geometric configuration.

Conformational Landscapes and Intramolecular Interactions

A detailed investigation of ethyl 2-cyano-3-N,N-dimethyl amino acrylate, a closely related derivative, using Density Functional Theory (DFT) calculations, has provided significant insight into the conformational possibilities. nih.govresearchgate.net These theoretical studies identified two primary structural isomers resulting from rotation around the C-C single bond adjacent to the ester group: a more stable s-cis isomer and a less stable s-trans isomer. nih.govresearchgate.net The calculated energy difference between these two conformers highlights the energetic preference for the s-cis arrangement. nih.govresearchgate.net

The stability of specific conformations is heavily influenced by intramolecular interactions. The theoretical and experimental analysis of ethyl 2-cyano-3-N,N-dimethyl amino acrylate suggests that the molecule adopts a nearly planar conformation. nih.govresearchgate.net This planarity is stabilized by a network of intramolecular forces, which can include stabilizing hyperconjugative interactions or destabilizing steric repulsions that force the molecule into a lower-energy shape. nih.govresearchgate.net In derivatives containing appropriate functional groups, intramolecular hydrogen bonds can also play a critical role in locking the molecule into a specific, rigid conformation, often forming a quasi-ring structure that enhances stability.

| Conformer | Relative Stability | Calculated Enthalpy Difference (kcal/mol) | Key Structural Feature |

|---|---|---|---|

| s-cis | More Stable | 0 | Carbonyl group is cis with respect to the C=C bond. |

| s-trans | Less Stable | 2.85 nih.govresearchgate.net | Carbonyl group is trans with respect to the C=C bond. |

Crystal Engineering and Solid-State Structural Analysis

Crystal engineering involves understanding and controlling the assembly of molecules in the solid state. For derivatives of this compound, the arrangement of molecules in a crystal lattice is directed by a combination of molecular shape and intermolecular interactions, such as hydrogen bonding and van der Waals forces. X-ray crystallography is the primary tool for elucidating these solid-state structures.

The crystal structure of ethyl 2-cyano-3-N,N-dimethyl amino acrylate has been determined, providing a clear example of the solid-state packing of this class of compounds. nih.govresearchgate.net The analysis revealed that the compound crystallizes in the monoclinic space group P2(1)/n. nih.govresearchgate.net The three-dimensional arrangement is stabilized by intermolecular interactions, which dictate how individual molecules orient themselves relative to their neighbors to form a stable, repeating lattice. nih.govresearchgate.net The near-planar structure of the molecule facilitates efficient packing in the crystal. nih.govresearchgate.net

Crystallographic data from various derivatives illustrate how changes in substituents can influence the solid-state architecture. The specific parameters of the unit cell—the fundamental repeating unit of the crystal—can vary significantly with different functional groups attached to the acrylate backbone.

Advanced Computational and Theoretical Studies

Quantum Chemical Investigations (e.g., Density Functional Theory (DFT), Natural Bond Orbital (NBO) Analysis)

Quantum chemical methods are instrumental in exploring the electronic landscape of a molecule. DFT, in particular, has become a standard method for calculating molecular geometries, vibrational frequencies, and electronic properties with high accuracy. researchgate.net Coupled with Natural Bond Orbital (NBO) analysis, these investigations reveal a detailed picture of bonding, charge distribution, and intramolecular interactions. uni-muenchen.dewikipedia.orgnih.gov

The electronic structure of a molecule dictates its physical and chemical properties. For 2-Cyano-3-ethoxyacrylic acid, DFT calculations can elucidate key descriptors. While specific DFT studies on the acid are limited, computed properties are available from public databases and provide foundational data for theoretical models. nih.govnih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H7NO3 | PubChem nih.gov |

| IUPAC Name | (E)-2-cyano-3-ethoxyprop-2-enoic acid | PubChem nih.gov |

| Molecular Weight | 141.12 g/mol | PubChem nih.gov |

| Exact Mass | 141.042593085 Da | PubChem nih.gov |

| SMILES | CCO/C=C(\C#N)/C(=O)O | PubChem nih.gov |

| InChIKey | AVAQZFUVMGMHSC-SNAWJCMRSA-N | PubChem nih.gov |

Natural Bond Orbital (NBO) Analysis offers a deeper understanding by translating complex wavefunctions into the familiar language of Lewis structures, including bonds, lone pairs, and atomic charges. uni-muenchen.dewikipedia.org NBO analysis for this compound would quantify the electron density distribution. It identifies donor-acceptor interactions, such as the delocalization of electron density from a lone pair (donor) into an unoccupied antibonding orbital (acceptor), which stabilize the molecule. wisc.edu For instance, a key interaction would likely involve the delocalization of lone pairs on the oxygen atoms into the π-system of the acrylic acid backbone.

Studies on similar molecules, like thiosemicarbazones, use NBO analysis to investigate hyperconjugative interactions and their resulting stabilization energies. sci-hub.se An illustrative NBO analysis for this compound would likely reveal significant charge polarization due to the electronegative oxygen and nitrogen atoms.

| Atom | Illustrative Natural Charge (e) | Comment |

|---|---|---|

| Carbonyl Carbon | Positive | Highly electrophilic due to bonding with two oxygen atoms. |

| Carbonyl Oxygen | Negative | High electron density due to electronegativity and lone pairs. |

| Nitrile Nitrogen | Negative | Electronegative, polarizing the C≡N bond. |

| Ether Oxygen | Negative | Electronegative, with significant lone pair character. |

This table is illustrative, based on the principles of NBO analysis, as direct published data for this specific molecule is unavailable.

Computational chemistry is a powerful tool for mapping reaction mechanisms. By calculating the potential energy surface, researchers can identify the structures and energies of reactants, intermediates, transition states, and products. arxiv.org This information is crucial for understanding reaction kinetics and selectivity.

Geometry Optimization: Calculating the lowest-energy structure for all species involved.

Transition State Search: Locating the saddle point on the energy surface that connects reactants and products.

Frequency Calculation: Confirming the nature of stationary points (minima or transition states) and obtaining zero-point vibrational energies.

These calculations provide activation energies and reaction enthalpies, offering a complete thermodynamic and kinetic profile of the reaction.

Electronic Structure and Property Elucidation

Molecular Dynamics Simulations (if applicable to specific research)

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insights into the dynamic behavior of systems. tandfonline.com This technique is particularly useful for studying conformational changes, solvation effects, and intermolecular interactions. nih.govnih.govrsc.org

Specific MD simulations for this compound have not been prominently featured in the literature. However, MD is frequently applied to small organic molecules to understand their behavior in solution. tandfonline.comacs.org For this compound, MD simulations could be employed to:

Analyze Conformational Preferences: Determine the most stable conformations of the molecule in different solvents by exploring the rotational barriers around its single bonds.

Study Solvation Shells: Investigate the structure and dynamics of solvent molecules (e.g., water) around the carboxylic acid and other functional groups, which is critical for understanding its solubility and reactivity.

Simulate Aggregation: Predict the tendency of the molecules to self-associate or form aggregates in solution, a phenomenon driven by intermolecular forces. nih.gov

Structure-Reactivity Relationship Prediction

Predicting how a molecule's structure influences its chemical reactivity is a major goal of computational chemistry. Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate chemical structure with physical, chemical, or biological activity. researchgate.netnih.govbcrcp.ac.in

For acrylic acid derivatives, QSAR studies have been successfully used to predict properties like cytotoxicity based on structural and physicochemical attributes. researchgate.netnih.gov For this compound, a QSAR approach could be used to predict its reactivity in various chemical reactions or its potential biological activity by comparing it to a database of similar compounds. mdpi.com

Key descriptors derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding reactivity. sci-hub.se

HOMO Energy: Relates to the ability of a molecule to donate electrons (nucleophilicity).

LUMO Energy: Relates to the ability of a molecule to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability and reactivity. A small gap suggests the molecule is more polarizable and reactive. sci-hub.se Computational studies on related cyanoacrylic acid derivatives have used these parameters to rationalize their properties. semanticscholar.org

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques

Spectroscopy involves the interaction of electromagnetic radiation with matter, providing profound insight into molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that elucidates the carbon-hydrogen framework of a molecule. While specific experimental spectral data for 2-Cyano-3-ethoxyacrylic acid is not widely published, the expected resonances can be predicted based on its known structure.

¹H NMR: In a ¹H NMR spectrum, each unique proton environment in the molecule produces a distinct signal. For this compound, one would anticipate signals corresponding to the ethoxy group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons), a singlet for the vinylic proton (=CH-), and a characteristically broad singlet for the acidic proton of the carboxylic acid (-COOH). The integration of these signals would correspond to the number of protons in each environment (2H, 3H, 1H, and 1H, respectively).

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments. The spectrum for this compound would be expected to show six distinct signals, corresponding to the methyl and methylene (B1212753) carbons of the ethoxy group, the two olefinic carbons of the acrylic backbone, the nitrile carbon, and the carbonyl carbon of the carboxylic acid.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Technique | Structural Unit | Expected Observation |

|---|---|---|

| ¹H NMR | -CH₃ (Ethoxy) | Triplet |

| ¹H NMR | -OCH₂- (Ethoxy) | Quartet |

| ¹H NMR | =CH- (Vinylic) | Singlet |

| ¹H NMR | -COOH (Carboxylic Acid) | Broad Singlet |

| ¹³C NMR | -CH₃, -OCH₂-, C=C, -C≡N, -C=O | 6 distinct carbon signals |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups. The analysis of related compounds and general spectroscopic principles suggest the key vibrational modes. researchgate.netscience.gov

Key expected absorptions include a strong, sharp peak for the nitrile (C≡N) stretch, a strong absorption for the carbonyl (C=O) stretch of the carboxylic acid, and a broad band corresponding to the O-H stretch of the carboxylic acid group. Additionally, absorptions for the C=C double bond and C-O ether linkage would be present.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (Broad) |

| C-H (Alkyl) | Stretching | 3000-2850 |

| C≡N (Nitrile) | Stretching | 2260-2220 |

| C=O (Carboxylic Acid) | Stretching | 1730-1700 |

| C=C (Alkene) | Stretching | 1680-1620 |

| C-O (Ether) | Stretching | 1300-1000 |

Mass Spectrometry (MS, ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight and elemental composition. Electrospray ionization (ESI) is a soft ionization technique often coupled with MS (ESI-MS) that is well-suited for polar molecules like carboxylic acids.

For this compound (Molecular Weight: 141.12 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm its exact molecular formula, C₆H₇NO₃. nih.gov In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be observed at a mass-to-charge ratio (m/z) of approximately 140. In positive ion mode, the protonated molecule [M+H]⁺ might be observed at an m/z of approximately 142. Fragmentation patterns can also provide structural information.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. The choice of method depends on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC): As a non-volatile, polar compound, this compound is well-suited for analysis by HPLC. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water with acetonitrile (B52724) or methanol, often with an acid modifier like formic acid), would be the standard method. The compound's purity can be determined by integrating the area of its corresponding peak in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used to monitor the progress of chemical reactions and for preliminary purity checks. For this compound, a silica (B1680970) gel plate (polar stationary phase) would be used with a mobile phase consisting of a mixture of polar and non-polar organic solvents (e.g., ethyl acetate (B1210297) and hexane). The position of the spot, characterized by its retention factor (Rf), indicates its polarity.

Gas Chromatography (GC): Standard GC is typically used for volatile and thermally stable compounds. Direct analysis of the carboxylic acid by GC can be challenging due to its low volatility and potential for thermal degradation. However, it could be analyzed after conversion to a more volatile ester derivative.

X-ray Diffraction for Structural Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. This technique provides precise bond lengths, bond angles, and stereochemistry. To perform this analysis, a high-quality single crystal of this compound must first be grown. The diffraction pattern produced when the crystal is exposed to an X-ray beam is then analyzed to generate a detailed model of the molecular and crystal structure. While this technique is powerful, its application is contingent on the ability to produce suitable crystals.

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared to the theoretical values calculated from the molecular formula (C₆H₇NO₃). This comparison serves as a fundamental check of a sample's purity and confirms its empirical formula.

Table 3: Theoretical Elemental Composition of this compound (C₆H₇NO₃)

| Element | Atomic Mass | Number of Atoms | Theoretical Mass % |

|---|---|---|---|

| Carbon (C) | 12.011 | 6 | 51.06% |

| Hydrogen (H) | 1.008 | 7 | 5.00% |

| Nitrogen (N) | 14.007 | 1 | 9.93% |

| Oxygen (O) | 15.999 | 3 | 34.01% |

Emerging Trends and Future Research Directions

Development of Highly Selective and Efficient Catalytic Systems for Synthesis

The synthesis of 2-cyano-3-ethoxyacrylic acid and its derivatives, such as its ethyl ester, is foundational for its use in more complex molecules. tandfonline.com Current research is focused on moving beyond traditional methods towards highly selective and efficient catalytic systems that offer improved yields, reduced waste, and greater substrate scope.

Future advancements are anticipated in the following areas:

Base-Metal Catalysis: The development of multifunctional catalysts using earth-abundant base metals is a key trend. For instance, nanomagnetic catalysts immobilizing tungstate (B81510) anions have been shown to be effective in tandem oxidation processes that convert alcohols into complex molecules like 2-amino-3-cyano-4H-chromenes. nih.gov Similar systems could be engineered for the highly efficient synthesis of this compound precursors.

Hydrogen-Borrowing Catalysis: Environmentally friendly C-C bond formation is achievable through hydrogen-borrowing or hydrogen-transfer catalysis. Iridium complexes have demonstrated high efficiency in the α-alkylation of ketones with primary alcohols, producing only water as a byproduct. rsc.org This methodology could be adapted for the synthesis of precursors to this compound, offering a green alternative to classical condensation reactions.

Asymmetric Catalysis: For applications requiring chiral molecules, the development of asymmetric catalytic systems is crucial. The synergy between photoredox catalysis and metal or organocatalysis is a particularly promising frontier. frontiersin.org For example, copper-catalyzed systems have been used for the enantioselective alkylation of imines, and similar principles could be applied to derivatives of this compound to create stereochemically defined products for pharmaceutical applications. frontiersin.org

| Catalytic Approach | Potential Catalyst Type | Key Advantages | Relevant Research Area |

| Base-Metal Catalysis | Tungstate-functionalized nanomaterials | Recyclability, efficiency, use of earth-abundant metals | Tandem oxidation reactions nih.gov |

| Hydrogen-Borrowing | Cp*Ir(III) complexes | Atom economy, green chemistry (water byproduct) | C-C bond formation rsc.org |

| Asymmetric Catalysis | Chiral Copper(II)-BOX complexes | Enantioselectivity for chiral drug synthesis | Metallaphotoredox catalysis frontiersin.org |

Novel Applications in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry, which focuses on non-covalent interactions, offers new avenues for the application of this compound. nih.govuclouvain.be The distinct functional groups of the molecule—the carboxylic acid, the cyano group, and the ethoxy vinyl ether—make it an excellent candidate for building complex, self-assembling systems.

Host-Guest Chemistry: The cyano group is a known participant in host-guest interactions. For example, the interaction between pillar researchgate.netarenes and cyano groups has been harnessed to create self-assembling drug delivery nanomicelles. nih.gov The this compound moiety could be incorporated into larger molecules to act as a guest, binding within the hydrophobic cavities of macrocyclic hosts like cyclodextrins or calixarenes through specific recognition events. nih.gov This could lead to the development of new sensors or stimuli-responsive materials.

Molecular Recognition and Sensing: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the cyano group is a strong hydrogen bond acceptor. This dual functionality allows this compound to be used in the design of receptors for specific molecules, such as dicarboxylates or other biologically relevant anions. rsc.org These recognition events can be designed to produce a detectable signal (e.g., a change in fluorescence), forming the basis of a chemical sensor.

Self-Assembled Materials: The ability to form directional non-covalent bonds, such as hydrogen bonds and π-π stacking, allows derivatives of this compound to self-assemble into higher-order structures like gels, liquid crystals, or nanofibers. nih.gov These materials could find applications in areas ranging from tissue engineering to organic electronics.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a major trend in the chemical industry, driven by the need for greater efficiency, safety, and scalability. This compound and its derivatives are well-suited for integration into these modern synthetic platforms.

Enhanced Efficiency and Scalability: Industrial production of related compounds, such as octyl 2-cyano-3-ethoxy-2-propenoate, is already envisioned to involve continuous flow processes to improve yield and consistency. Flow chemistry offers superior control over reaction parameters like temperature and mixing, often leading to higher yields and purities in shorter reaction times compared to batch processing.

Automated Synthesis: As a versatile building block, this compound is an ideal candidate for use in automated synthesis platforms. These systems can rapidly generate libraries of related compounds by systematically varying reaction partners and conditions. For example, its derivative, ethyl 2-cyano-3-ethoxyacrylate, is a key starting material in the synthesis of pyrazole-based compounds, a reaction that could be automated to accelerate drug discovery efforts. diva-portal.org

| Synthesis Platform | Key Advantages | Application for this compound |

| Flow Chemistry | Improved heat/mass transfer, enhanced safety, easy scalability, higher yields. | Efficient and scalable industrial production of the compound and its esters. |

| Automated Synthesis | High-throughput screening, rapid library generation, accelerated discovery. | Synthesis of diverse heterocyclic libraries (e.g., pyrazoles) for drug discovery. diva-portal.org |

Theoretical Prediction and Experimental Validation of New Reactivity Modalities

Computational chemistry is becoming an indispensable tool for predicting the behavior of molecules and guiding experimental research. The application of theoretical methods to this compound can uncover novel reactivity and properties before a single experiment is run.

DFT and Reactivity Descriptors: Density Functional Theory (DFT) can be used to calculate the electronic properties of this compound, such as its frontier molecular orbitals (HOMO-LUMO). researchgate.net These calculations help predict the molecule's reactivity in various chemical reactions. For example, the analysis of global reactivity descriptors can confirm how different substituents influence redox potentials, guiding the design of new electro-active materials. researchgate.net

Reaction Mechanism and Pathway Prediction: Theoretical modeling can elucidate complex reaction mechanisms. For instance, in the synthesis of pyrazoles from ethyl 2-cyano-3-ethoxyacrylate and a hydrazine (B178648) derivative, computational studies can map out the entire reaction pathway, identify key intermediates and transition states, and explain the observed regioselectivity. diva-portal.org

Validation through Experiment: The predictions made by theoretical studies provide a roadmap for experimental validation. If calculations suggest a novel cycloaddition reaction is feasible, for example, chemists can then design and perform experiments to test this new reactivity. This synergy between theory and experiment accelerates the discovery of new chemical transformations and applications for this compound. Research on related cyanoacrylamide compounds has already demonstrated the power of combining synthesis with single-crystal X-ray diffraction to confirm structures predicted by spectroscopic and theoretical methods. mdpi.com

Q & A

Basic: What are the standard synthetic routes for 2-cyano-3-ethoxyacrylic acid derivatives, and how is purity validated?

Answer:

A common method involves condensation reactions between cyanoacetate esters and ethoxy-substituted aldehydes. For example, a derivative (e.g., compound 6 in ) was synthesized via a multi-step process, including Suzuki coupling and cyclization reactions. Purity is validated using:

- Elemental analysis : Compare calculated vs. experimental values (e.g., C: 69.94% found vs. 69.90% calc.) to confirm stoichiometry .

- Mass spectrometry (MS) : High-resolution MS (e.g., [M⁺] at m/z 533.0768) confirms molecular weight .

- Chromatography : While not explicitly mentioned in evidence, HPLC or TLC is standard for monitoring reaction progress.

Basic: How can researchers confirm the molecular conformation of this compound derivatives?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, (E)-2-cyano-3-(2,3-dimethoxyphenyl)acrylic acid was analyzed at 120 K, revealing:

- Crystal system : Monoclinic (space group P2₁) with unit cell parameters a = 3.8564 Å, b = 27.178 Å, c = 10.4681 Å, β = 99.966° .

- Torsional angles : Critical for assessing planarity of the acrylate backbone, which impacts electronic properties .

- Data refinement : R factor = 0.049 ensures structural reliability .

Advanced: What computational or experimental methods resolve contradictions in spectroscopic data for this compound derivatives?

Answer:

Discrepancies in NMR/IR/MS data may arise from tautomerism or crystal packing effects. Mitigation strategies include:

- Variable-temperature NMR : Probe dynamic equilibria between keto-enol tautomers.

- DFT calculations : Compare experimental and computed IR spectra to validate functional groups .

- SC-XRD : Resolve ambiguities in molecular geometry (e.g., bond lengths deviating >0.02 Å from expected values) .

Advanced: How do substituents on the phenyl ring influence the electronic properties of this compound derivatives?

Answer:

Electron-donating groups (e.g., methoxy in ) alter conjugation:

- HOMO-LUMO gap : Methoxy groups enhance electron density, reducing bandgap (critical for optoelectronic applications) .

- Crystallographic evidence : Substituents like ethylenedioxythiophene () increase π-stacking interactions, improving charge transport in organic semiconductors .

- Experimental validation : UV-Vis spectroscopy and cyclic voltammetry quantify these effects.

Basic: What safety protocols are essential when handling this compound derivatives?

Answer:

While explicit safety data for this compound is limited, analogous cyanoacrylates require:

- Ventilation : Prevent inhalation of volatile intermediates.

- PPE : Nitrile gloves and goggles to avoid skin/eye contact.

- Storage : Inert atmosphere (N₂) to prevent polymerization.

- Ethical compliance : Document institutional ethics approvals for biological studies .

Advanced: How can researchers address low yields in the synthesis of this compound-based polymers?

Answer:

Optimize reaction conditions:

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in ’s synthesis .

- Solvent selection : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates.

- Purification : Column chromatography or recrystallization removes side products.

- Yield tracking : Compare theoretical vs. experimental yields (e.g., 70–85% in similar syntheses).

Advanced: What statistical methods are appropriate for analyzing contradictory results in structure-property studies?

Answer:

- Multivariate regression : Correlate substituent effects (e.g., Hammett σ values) with properties like conductivity .

- Error analysis : Calculate standard deviations for repeated crystallographic measurements (e.g., ±0.028 Å for C–C bonds in ) .

- Principal Component Analysis (PCA) : Identify outliers in spectral datasets.

Basic: How is the identity of this compound derivatives confirmed beyond elemental analysis?

Answer:

- FT-IR spectroscopy : Detect characteristic peaks (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹).

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm) and acrylate protons (δ ~6–8 ppm).

- X-ray powder diffraction (XRPD) : Match experimental patterns with SC-XRD data .

Advanced: How do crystal packing interactions affect the stability of this compound derivatives?

Answer:

- Intermolecular forces : Hydrogen bonding (e.g., O–H···N) and π-π stacking stabilize the lattice .

- Thermogravimetric analysis (TGA) : Quantify decomposition temperatures (e.g., >200°C for similar compounds).

- Hirshfeld surface analysis : Visualize close contacts (e.g., C–H···O interactions contributing 15–20% of surface area).

Basic: What are the best practices for reporting crystallographic data of this compound derivatives?

Answer:

Follow IUCr guidelines:

- Data collection : Specify radiation source (e.g., CuKα, λ = 1.5418 Å), temperature (120 K), and θ range (3.2–67.0°) .

- Refinement : Report R factors (R₁ < 0.05 for high quality) and data-to-parameter ratios (>6:1) .

- Deposition : Submit CIF files to the Cambridge Structural Database (CSD).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.